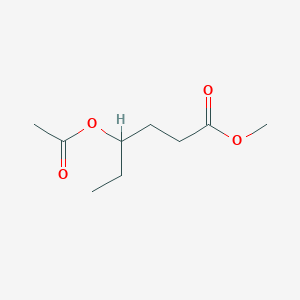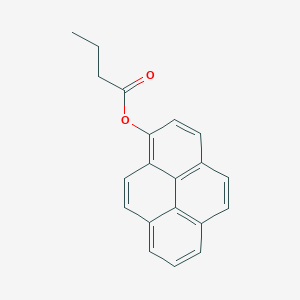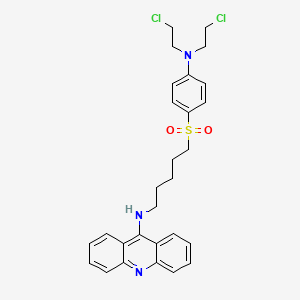
4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a hydroxymethyl group and a 3-methylbut-3-en-1-yn-1-yl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative with a suitable alkyne precursor. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethyl sulfoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The alkyne group can be reduced to form an alkene or alkane derivative.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the alkyne group.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol.
Reduction: Formation of 4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yl)phenol derivatives with reduced alkyne groups.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the alkyne group play crucial roles in its reactivity and interactions with other molecules. The phenol ring can participate in hydrogen bonding and π-π interactions, which contribute to its overall biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hydroxymethyl)phenol
- 2-(3-Methylbut-3-en-1-yn-1-yl)phenol
- 4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)benzoic acid
Uniqueness
4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol is unique due to the presence of both a hydroxymethyl group and a 3-methylbut-3-en-1-yn-1-yl group on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
121007-16-7 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-2-(3-methylbut-3-en-1-ynyl)phenol |
InChI |
InChI=1S/C12H12O2/c1-9(2)3-5-11-7-10(8-13)4-6-12(11)14/h4,6-7,13-14H,1,8H2,2H3 |
Clé InChI |
NEJCAIANHLARHR-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C#CC1=C(C=CC(=C1)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)
![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)
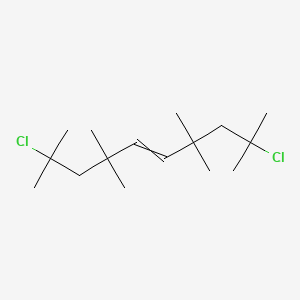
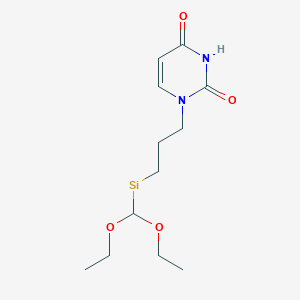
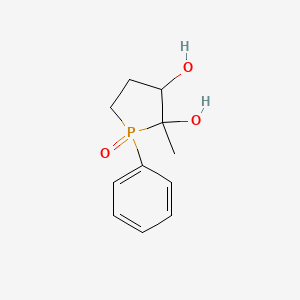
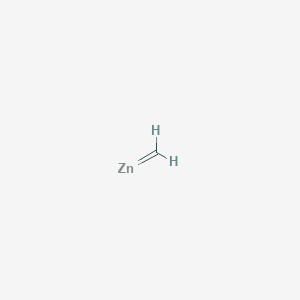
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)

